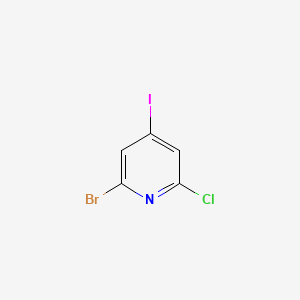

2-Bromo-6-chloro-4-iodopyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H2BrClIN |

|---|---|

Molecular Weight |

318.34 g/mol |

IUPAC Name |

2-bromo-6-chloro-4-iodopyridine |

InChI |

InChI=1S/C5H2BrClIN/c6-4-1-3(8)2-5(7)9-4/h1-2H |

InChI Key |

MOBVVSVLPHFOPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Br)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 6 Chloro 4 Iodopyridine and Its Precursors

Direct Halogenation Approaches to Pyridine (B92270) Systems

Direct halogenation of the pyridine nucleus is often challenging due to the deactivation of the ring by the nitrogen atom. Electrophilic halogenation typically requires forcing conditions and may result in low yields and poor regioselectivity. nih.gov The reactivity of the positions on the pyridine ring towards electrophiles follows the order 3 > 4 > 2. However, the precise control of introducing three different halogens at specific positions, as in 2-bromo-6-chloro-4-iodopyridine, is not achievable through a simple one-pot direct halogenation of pyridine itself.

Sequential Halogenation Protocols

A more viable approach for the synthesis of multi-halogenated pyridines involves a stepwise introduction of the halogen atoms. This sequential strategy allows for the exploitation of the directing effects of the substituents already present on the ring, thereby controlling the regiochemistry of the subsequent halogenation steps.

The introduction of a bromine atom onto a pyridine ring can be achieved through various methods. Electrophilic bromination often employs bromine in the presence of a Lewis acid or in oleum. However, controlling the position of bromination on an unsubstituted pyridine ring is difficult. A more controlled method involves the use of N-bromosuccinimide (NBS) as a brominating agent, often in the presence of a catalyst or under specific reaction conditions to achieve the desired regioselectivity.

Similar to bromination, direct chlorination of pyridine with chlorine gas is often unselective. More effective methods involve the use of reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The regioselectivity of chlorination can be influenced by the presence of other substituents on the pyridine ring. For instance, the activation of the pyridine ring, for example through N-oxide formation, can direct chlorination to the 2- and 4-positions. nih.govresearchgate.net

Iodination of pyridine is typically achieved using a mixture of iodine and an oxidizing agent. A common reagent is periodic acid in the presence of sulfuric acid and iodine. Another approach is the use of N-iodosuccinimide (NIS). The Finkelstein reaction, which involves the exchange of a bromine or chlorine atom with iodine using an iodide salt, is also a valuable method for the synthesis of iodopyridines. chemicalbook.com

Regioselective Halogenation of Pyridine Derivatives

Achieving the specific substitution pattern of this compound necessitates highly regioselective halogenation methods. The order of introduction of the halogens is crucial, as the directing effects of the installed halogens will influence the position of the next incoming electrophile.

The synthesis of 2-chloro-4-iodopyridine is a key step in the potential synthesis of the target molecule. This intermediate possesses two different halogens, allowing for selective subsequent reactions. innospk.com One common route to 2-chloro-4-iodopyridine starts from 2-chloropyridine. The 2-chloropyridine can be converted to its N-oxide, which then undergoes nitration at the 4-position. google.com The resulting 2-chloro-4-nitropyridine N-oxide can be reduced to 2-chloro-4-aminopyridine. google.com Subsequent diazotization of the amino group followed by a Sandmeyer-type reaction with an iodide source would yield 2-chloro-4-iodopyridine.

Alternatively, directed ortho-metalation can be employed. Starting with a 4-substituted pyridine, a directing group can facilitate deprotonation at the 2-position, followed by quenching with a chlorine electrophile.

The table below summarizes some properties of the key intermediate, 2-Chloro-4-iodopyridine.

| Property | Value |

| Molecular Formula | C₅H₃ClIN |

| Molecular Weight | 239.44 g/mol |

| Appearance | White to light yellow powder or crystal |

| Melting Point | 41-46 °C |

| CAS Number | 153034-86-7 |

This data is compiled from multiple sources. innospk.comsigmaaldrich.com

Once 2-chloro-4-iodopyridine is obtained, the subsequent introduction of a bromine atom at the 6-position would be the final step. This would likely proceed via a directed metalation approach, where the existing chloro and iodo substituents would influence the regioselectivity of the deprotonation and subsequent bromination.

Routes to 2-Bromo-6-chloropyridine (B1266251) Scaffolds

The synthesis of the precursor 2-bromo-6-chloropyridine can be approached through several synthetic strategies. One common method involves the halogen exchange of a more readily available dihalopyridine. For instance, 2,6-dibromopyridine can undergo a selective monolithiation followed by reaction with a chlorine source to yield 2-bromo-6-chloropyridine. This transformation leverages the differential reactivity of the carbon-bromine bonds.

Another viable route is the diazotization of aminopyridines. Starting from an appropriately substituted aminopyridine, such as 2-amino-6-bromopyridine or 2-amino-6-chloropyridine, a Sandmeyer-type reaction can be employed to introduce the second halogen atom. For example, 2-amino-6-chloropyridine can be treated with a diazotizing agent, followed by the introduction of a bromide source, to afford 2-bromo-6-chloropyridine.

Synthesis of Polyhalogenated Pyridine Precursors

The synthesis of various polyhalogenated pyridine precursors often serves as the initial step towards more complex structures like this compound. The direct halogenation of pyridine or substituted pyridines can lead to a mixture of products, but under controlled conditions, specific isomers can be obtained. For instance, the chlorination of pyridine can yield 2,6-dichloropyridine, a key intermediate.

Furthermore, nucleophilic substitution on perhalogenated pyridines provides a powerful tool for the synthesis of mixed halogenated derivatives. Pentachloropyridine, for example, can undergo selective substitution reactions where one or more chlorine atoms are replaced by other halogens, such as bromine or iodine, by reacting with the corresponding halide salts.

A scalable, four-step synthesis for a related compound, 2,6-dichloro-4-iodopyridine, has been developed, highlighting a potential pathway that could be adapted for this compound. This synthesis underscores the importance of having robust methods for creating such versatile chemical intermediates.

Metal-Mediated and C-H Functionalization Routes

Metal-mediated reactions, particularly those involving organolithium and Grignard reagents, are instrumental in the regioselective functionalization of pyridine rings. These methods allow for the introduction of substituents at specific positions that are often difficult to access through classical electrophilic aromatic substitution.

Directed Ortho-Metalation (DoM) Strategies for Halogenated Pyridines

Directed Ortho-Metalation (DoM) is a powerful strategy that utilizes a directing group to guide the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting organometallic species can then be trapped with an electrophile to introduce a new functional group with high regioselectivity. In the context of halogenated pyridines, the halogen atoms themselves can act as directing groups, influencing the site of metalation.

Lithium-halogen exchange is a rapid reaction that occurs between an organolithium reagent and an aryl or vinyl halide. researchgate.net This process is particularly efficient for aryl bromides and iodides and proceeds at low temperatures, often preventing side reactions. For dihalopyridines, such as 2,6-dibromopyridine, a selective monolithium-halogen exchange can be achieved by careful control of stoichiometry and reaction conditions. This generates a lithiated pyridine species that can then be quenched with an electrophile. For instance, treatment of 2,6-dibromopyridine with one equivalent of n-butyllithium can selectively form 2-bromo-6-lithiopyridine. This intermediate can then be reacted with an iodine source to potentially form 2-bromo-6-iodopyridine.

| Starting Material | Reagent | Intermediate | Potential Product |

| 2,6-Dibromopyridine | n-Butyllithium | 2-Bromo-6-lithiopyridine | 2-Bromo-6-iodopyridine |

Similar to lithium-halogen exchange, magnesium-halogen exchange provides a route to organomagnesium (Grignard) reagents from organic halides. Reagents such as isopropylmagnesium chloride (iPrMgCl) are commonly used for this purpose. The exchange is often more chemoselective than lithium-halogen exchange and can tolerate a wider range of functional groups. For dihalopyridines, the regioselectivity of the magnesium-halogen exchange can be influenced by the nature of the halogens and the reaction conditions. For a substrate like 2-bromo-6-chloropyridine, the bromine atom is generally more susceptible to exchange than the chlorine atom.

| Starting Material | Reagent | Intermediate |

| 2-Bromo-6-chloropyridine | iPrMgCl | 2-Chloro-6-(magnesio)pyridine |

An alternative to halogen-metal exchange is the direct deprotonation of a C-H bond on the pyridine ring. The acidity of the ring protons is influenced by the electron-withdrawing nature of the nitrogen atom and any existing halogen substituents. For 2,6-dihalopyridines, the C-3 and C-4 protons are the most acidic. The use of strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) can selectively remove a proton, generating a lithiated intermediate.

Research has shown that the C4-H bond in 2,6-disubstituted pyridines can be directly deprotonated. nih.govnih.gov This strategy is particularly relevant for the synthesis of this compound. By treating 2-bromo-6-chloropyridine with a strong base like LDA at low temperatures, it is possible to achieve selective deprotonation at the C-4 position. The resulting 4-lithiated intermediate can then be quenched with an iodine source, such as molecular iodine (I₂), to introduce the iodine atom at the desired position. This method offers a direct and regioselective pathway to the target compound.

| Starting Material | Reagent | Intermediate | Quenching Agent | Product |

| 2-Bromo-6-chloropyridine | LDA | 2-Bromo-6-chloro-4-lithiopyridine | I₂ | This compound |

This approach is analogous to the reported convenient synthesis of 2,6-dichloro-4-iodopyridine, where 2,6-dichloropyridine is deprotonated at the 4-position and subsequently iodinated.

Transition Metal-Catalyzed C-H Functionalization for Halogen Installation

Direct C-H functionalization has emerged as a step-economical strategy for creating carbon-halogen (C-Hal) bonds, avoiding the need for pre-functionalized substrates. Transition metals, particularly palladium, rhodium, and iridium, are pivotal in catalyzing these transformations on otherwise inert C-H bonds of pyridine rings. nih.govchemrxiv.org These methods often employ directing groups to guide the catalyst to a specific C-H bond, thereby ensuring high regioselectivity. The pyridine nitrogen itself, or a functional group attached to the ring, can serve as the directing group, facilitating the formation of a metallacyclic intermediate that positions the metal catalyst in proximity to the targeted C-H bond.

Achieving regioselectivity is a central challenge in pyridine chemistry. Transition metal catalysis offers several solutions to control the position of halogenation.

Palladium-Catalyzed ortho-Halogenation : Palladium catalysts are widely used for the ortho-halogenation of 2-arylpyridines. thieme-connect.comrsc.org In this approach, the pyridine nitrogen acts as a directing group, guiding the palladium catalyst to activate a C-H bond on the adjacent phenyl ring. Subsequent reaction with a halogen source, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), installs the halogen atom. acs.orgnih.gov This chelation-assisted strategy is highly effective for monoselective chlorination and bromination. thieme-connect.comrsc.org

meta-Selective Halogenation : Accessing the meta (3- or 5-) position of the pyridine ring is more challenging. One indirect yet powerful method involves iridium-catalyzed C-H borylation. nih.govchemrxiv.org This reaction can exhibit high selectivity for the C-3 position, influenced by steric and electronic factors of substituents on the pyridine ring. rsc.orgresearchgate.netnih.gov The resulting boronate esters are versatile intermediates that can be subsequently converted to halogens through established methods like copper-catalyzed halogenation.

4-Position Halogenation : The C-4 position can be targeted through sequences involving the conversion of pyridines to N-oxides, which activates the 4-position for reactions like nitration. The nitro group can then be displaced or the N-oxide can be treated with reagents like phosphorus oxychloride (POCl₃) to install a chlorine atom. nih.gov Another innovative, non-catalytic method involves the installation of a phosphine (B1218219) reagent at the 4-position, which is then displaced by a halide nucleophile. nih.govacs.orgresearchgate.net

Table 1: Regioselective Halogenation Methods

| Method | Catalyst/Reagent | Position | Halogen Source | Reference |

| Chelation-Assisted C-H Halogenation | Pd(OAc)₂ | ortho (on aryl group) | Acid Chlorides, NCS | thieme-connect.com |

| C-H Borylation/Halogenation | [Ir(cod)Cl]₂ / dtbpy | C-3, C-5 | B₂pin₂, then halogen source | nih.govchemrxiv.org |

| N-Oxide Activation | POCl₃ / PCl₃ | C-4 | N/A | nih.gov |

| Phosphonium Salt Displacement | Heterocyclic Phosphines | C-4 | LiCl, LiBr with TfOH | nih.gov |

The mechanism of transition metal-catalyzed C-H activation is intricate and varies depending on the metal, ligands, and substrate.

For palladium-catalyzed ortho-halogenation , the generally accepted mechanism involves several key steps. First, the pyridine nitrogen coordinates to the Pd(II) center. This is followed by a concerted metalation-deprotonation (CMD) event, where the ortho C-H bond is broken to form a five-membered palladacycle intermediate. This intermediate then reacts with the halogenating agent in an oxidative step. The cycle is completed by reductive elimination of the halogenated product, regenerating the active Pd(II) catalyst. rsc.org

In rhodium(III)-catalyzed reactions , the cycle often begins with C-H activation by the [Cp*Rh(III)] complex to form a rhodacycle. lucp.netnih.gov This is followed by coordination and insertion of a coupling partner (like an alkyne). Reductive elimination then yields the product and a Rh(I) species, which is re-oxidized to Rh(III) to continue the catalytic cycle. nih.gov The competitive coordination of the pyridine nitrogen can sometimes inhibit the catalyst, affecting efficiency. lucp.net

For iridium-catalyzed borylation , a key mechanistic feature is the potential for the pyridine nitrogen's lone pair to coordinate to the iridium center, which can inhibit the catalyst. rsc.orgnih.gov This effect can be mitigated by introducing substituents at the C-2 position, which sterically disfavor this inhibitory coordination and allow the catalytic cycle of oxidative addition of the C-H bond to the iridium center, followed by reductive elimination of the borylated product, to proceed. rsc.orgnih.gov

Ring-Opening and Ring-Closing Methodologies

An alternative to direct C-H functionalization involves temporarily altering the aromaticity of the pyridine ring. By opening the ring, the electronic properties are fundamentally changed, enabling regioselective reactions that are difficult to achieve on the intact heterocycle.

A powerful strategy for the highly regioselective halogenation of the C-3 position involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govnsf.govchemrxiv.org This one-pot protocol temporarily transforms the electron-deficient pyridine into a series of polarized, acyclic azatriene intermediates, known as Zincke imines. nih.govnsf.gov These intermediates behave like electron-rich enamines, readily undergoing electrophilic substitution. nih.govresearchgate.net

The process begins with the activation of the pyridine nitrogen, followed by nucleophilic attack by a secondary amine (e.g., dibenzylamine) to open the ring and form the Zincke imine. This intermediate is then halogenated with high regioselectivity at the C-3 position using electrophilic halogen sources like NIS, NBS, or NCS. nih.govchemrxiv.org Finally, heating the halogenated intermediate with an ammonia source, such as ammonium acetate (B1210297), induces ring-closure to regenerate the pyridine ring, now with a halogen at the 3-position. nih.govnsf.gov

Computational and experimental studies have revealed that the mechanism of halogenation depends on the halogen used. For chlorination and bromination, the irreversible C-Hal bond formation is the selectivity-determining step. In contrast, for iodination, the C-I bond formation is reversible, and the subsequent deprotonation step dictates the high regioselectivity. nih.govchemrxiv.org

Table 2: One-Pot Pyridine 3-Halogenation via Zincke Imine Intermediate

| Step | Reagents | Purpose | Reference |

| 1. Ring Opening | Tf₂O, then secondary amine (e.g., dibenzylamine) | Formation of Zincke imine | nih.govnsf.gov |

| 2. Halogenation | NIS, NBS, or NCS (often with an acid co-reagent) | Regioselective C-3 halogenation | nih.govchemrxiv.org |

| 3. Ring Closing | NH₄OAc, heat | Reformation of the pyridine ring | nih.govnsf.gov |

Constructing the pyridine ring from acyclic precursors is a fundamental strategy that allows for the incorporation of substituents, including halogens, from the outset. Various cycloaddition and cyclization reactions are employed for this purpose.

One approach involves the [4+2] cycloaddition (Diels-Alder reaction) of vinylallenes with sulfonyl cyanides. This reaction forms isopyridine intermediates that can be aromatized to yield highly substituted 2-sulfonylpyridines. The sulfonyl group can then be displaced by nucleophiles, providing a route to diverse substitution patterns. acs.org

Ruthenium-catalyzed [2+2+2] cycloaddition of diynes with cyanamides offers an atom-economical route to substituted 2-aminopyridines. researchgate.net When halo-substituted diynes are used, the resulting halopyridines can serve as platforms for further functionalization through cross-coupling reactions. researchgate.net

Other methods include domino reactions, such as a sequence involving a Wittig reaction, aza-Wittig reaction, and a 6π-3-azatriene electrocyclization, which can provide polysubstituted pyridines in a single pot from simple starting materials. organic-chemistry.org These methods are powerful for creating complex substitution patterns like that found in this compound by carefully choosing the substituted acyclic precursors.

Green Chemistry and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. In the context of synthesizing halogenated pyridines, green chemistry principles focus on reducing hazardous waste, improving atom economy, and using safer reagents and conditions. nih.gov

Key sustainable approaches include:

Use of Safer Halogenating Agents : Traditional methods often use elemental halogens like Br₂ and Cl₂, which are hazardous. Greener alternatives involve generating the electrophilic halogen species in situ. For example, using a combination of an ammonium halide (NH₄Br or NH₄I) and an oxidant like hydrogen peroxide in a solvent such as acetic acid provides a more environmentally friendly route to halogenation. cdnsciencepub.comrsc.org

Catalysis : The use of catalysts, especially those based on earth-abundant and non-toxic metals, is a cornerstone of green chemistry. Transition-metal-free halogenation reactions, where possible, offer an even greener alternative. nih.govrsc.org

One-Pot Reactions : Multi-step syntheses that are conducted in a single reaction vessel without isolating intermediates, such as the Zincke imine halogenation, improve efficiency, reduce solvent waste, and save energy. nih.govnsf.govchemrxiv.org

Alternative Energy Sources : Microwave-assisted synthesis has been shown to accelerate reaction times, reduce energy consumption, and often improve yields in the synthesis of pyridine derivatives. nih.gov

Environmentally Benign Solvents : Replacing hazardous and volatile organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions, significantly reduces the environmental impact of a synthetic process. nih.gov

By integrating these principles, the synthesis of complex molecules like this compound can be made more efficient and sustainable.

Environmentally Benign Conditions for Halogenation and Derivatization

One innovative strategy for the regioselective halogenation of pyridines under mild conditions involves a ring-opening, halogenation, and ring-closing sequence. This method temporarily converts the electron-deficient pyridine ring into a series of reactive alkene intermediates, known as Zincke imines nih.govresearchgate.netchemrxiv.org. These intermediates can then undergo highly regioselective electrophilic halogenation. This process is notable for its mild conditions and functional group tolerance, representing a significant improvement over classical methods that often require harsh conditions like high temperatures and the use of strong acids nih.gov. For instance, this strategy allows for the selective introduction of halogens at the 3-position of the pyridine ring, a traditionally challenging transformation nih.govresearchgate.net.

The table below summarizes the conditions for this selective halogenation process.

Table 1. Conditions for 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates

| Halogenating Agent | Solvent | Temperature | Position Selectivity | Reference |

|---|---|---|---|---|

| N-chlorosuccinimide (NCS) | Dichloroethane (DCE) | Room Temperature | 3-position | researchgate.net |

| N-bromosuccinimide (NBS) | Dichloroethane (DCE) | Room Temperature | 3-position or 5-position | researchgate.net |

In addition to halogenation, the derivatization of polyhalogenated pyridines under environmentally benign conditions is of great interest. An example is the base-promoted selective amination of various polyhalogenated pyridines using water as the solvent nih.gov. This method provides a practical and low-cost alternative to widely used palladium-catalyzed amination reactions, which can be undesirable for pharmaceutical production due to the cost and potential for metal contamination nih.gov. The process demonstrates high efficiency and chemoselectivity for the amination of pyridines containing fluoro, bromo, iodo, and chloro substituents nih.gov.

Metal-Free Approaches in Polyhalogenated Pyridine Synthesis

The development of metal-free synthetic methods is a cornerstone of sustainable chemistry, as it circumvents the economic and environmental issues associated with transition metal catalysts nih.gov. These methods often rely on the inherent reactivity of organic molecules under specific conditions, sometimes promoted by simple organic reagents or Lewis acids.

A notable metal-free approach allows for the regioselective phosphonation of pyridines. This transformation is achieved by activating the pyridine ring with a Lewis acid, such as BF₃·OEt₂, which facilitates the nucleophilic addition of a phosphine oxide anion nih.gov. The resulting intermediate is then oxidized using an organic oxidant like chloranil to yield the C4-phosphonated pyridine. This method is characterized by its operational simplicity, high yields, and excellent C4-regioselectivity nih.gov. Mechanistic studies have identified the sigma complex, formed from the nucleophilic addition to the activated pyridine, as a key intermediate in this process nih.gov.

The table below details the scope of this metal-free phosphonation reaction.

Table 2. Metal-Free C4-Phosphonation of Substituted Pyridines

| Pyridine Substrate | Phosphorus Nucleophile | Oxidant | Yield | Reference |

|---|---|---|---|---|

| Pyridine | Diphenylphosphine oxide | Chloranil | 94% | nih.gov |

| 4-Methylpyridine | Diphenylphosphine oxide | Chloranil | 95% | nih.gov |

| 4-Methoxypyridine | Diphenylphosphine oxide | Chloranil | 96% | nih.gov |

Other metal-free strategies for constructing substituted pyridines have also been developed. For example, an efficient method involves the reaction of aldehydes with ammonium acetate (NH₄OAc) under air, which serves as the oxidant rsc.org. This oxidative cyclization process involves C-H bond functionalization as well as C-C and C-N bond formation rsc.org. Such approaches provide direct access to substituted pyridines from readily available starting materials without the need for any metal catalysts rsc.orgresearchgate.net. These methodologies represent the ongoing effort to create more sustainable and efficient pathways for the synthesis of complex heterocyclic molecules like polyhalogenated pyridines.

Chemical Reactivity and Transformation of 2 Bromo 6 Chloro 4 Iodopyridine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for 2-bromo-6-chloro-4-iodopyridine. The electron-deficient nature of the pyridine (B92270) ring facilitates the addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The subsequent departure of a halide ion restores the aromaticity of the ring.

Selective Halogen Displacement by Various Nucleophiles

The presence of three different halogens at the activated 2, 4, and 6 positions allows for the potential of selective substitution, governed by the nature of the nucleophile and the reaction conditions.

Amination of this compound can be achieved using various amines as nucleophiles. The regioselectivity of this reaction is influenced by both electronic and steric factors. Generally, the 4-position is the most activated towards nucleophilic attack due to its para relationship to the ring nitrogen, which allows for effective stabilization of the negative charge in the Meisenheimer intermediate. stackexchange.com However, the relative leaving group ability of the halogens also plays a crucial role.

In many cases of nucleophilic aromatic substitution on polyhalogenated pyridines, the order of leaving group ability is F > Cl > Br > I. This is attributed to the electronegativity of the halogen, which influences the polarization of the carbon-halogen bond and the stability of the intermediate. For amination reactions, it is anticipated that the iodine at the 4-position would be preferentially displaced.

Data on the amination of this compound is not extensively available in the public domain. The following table represents hypothetical reaction outcomes based on established principles of SNAr on similar polyhalopyridines.

| Nucleophile (Amine) | Major Product | Minor Product(s) |

| Ammonia | 2-Bromo-6-chloro-4-aminopyridine | 4-Amino-6-chloro-2-iodopyridine |

| Piperidine | 2-Bromo-6-chloro-4-(piperidin-1-yl)pyridine | 6-Chloro-2-iodo-4-(piperidin-1-yl)pyridine |

| Aniline | 2-Bromo-6-chloro-4-anilinopyridine | 6-Chloro-4-anilino-2-iodopyridine |

The introduction of a hydroxyl or alkoxy group onto the pyridine ring can be accomplished through reaction with hydroxides or alkoxides. Similar to amination, the 4-position is the most likely site of initial substitution. The use of stronger nucleophiles like sodium methoxide (B1231860) in methanol (B129727) would favor the displacement of the iodo group.

The following table illustrates the expected products from hydroxylation and alkoxylation reactions, based on known reactivity patterns of related compounds.

| Reagent | Expected Major Product |

| Sodium Hydroxide | 2-Bromo-6-chloro-pyridin-4-ol |

| Sodium Methoxide | 2-Bromo-6-chloro-4-methoxypyridine |

| Sodium Ethoxide | 2-Bromo-6-chloro-4-ethoxypyridine |

Thiolates are potent nucleophiles and are expected to readily displace one of the halogens in this compound. The high polarizability of sulfur in thiolate anions makes them particularly effective in SNAr reactions. The reaction would likely proceed with high regioselectivity for the 4-position.

Expected outcomes for thiolation reactions are presented below.

| Reagent | Expected Major Product |

| Sodium Thiophenolate | 2-Bromo-6-chloro-4-(phenylthio)pyridine |

| Sodium Ethylthiolate | 2-Bromo-4-(ethylthio)-6-chloropyridine |

Competitive Reactivity of Different Halogens (Bromine, Chlorine, Iodine)

The competitive reactivity of the three halogens in nucleophilic substitution reactions on this substrate is a nuanced interplay of two primary factors: the position on the pyridine ring and the intrinsic nature of the carbon-halogen bond.

Positional Activation: The positions on the pyridine ring are not electronically equivalent. The 4-position (para to nitrogen) and the 2- and 6-positions (ortho to nitrogen) are all activated towards nucleophilic attack. Resonance stabilization of the anionic intermediate is most effective when the negative charge can be delocalized onto the nitrogen atom, which is possible for attack at the 2-, 4-, and 6-positions. stackexchange.com

Leaving Group Ability: In the context of SNAr reactions, the typical leaving group ability follows the trend F > Cl > Br > I. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond.

Given these competing factors, the iodine at the 4-position is generally considered the most labile group in SNAr reactions of this compound. The high activation of the 4-position combined with the reasonable leaving group ability of iodide makes it the most probable site for initial substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a powerful tool for the selective functionalization of halogenated pyridines. In contrast to nucleophilic aromatic substitution, the reactivity of halogens in these reactions is primarily governed by the strength of the carbon-halogen bond, with the order of reactivity being I > Br > Cl. This differential reactivity allows for the sequential and site-selective introduction of various substituents. youtube.com

The general mechanism for these reactions involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with a coupling partner and reductive elimination to form the product and regenerate the catalyst. youtube.com

The following table provides a hypothetical overview of the expected selective cross-coupling reactions for this compound based on the established reactivity of halogens in palladium-catalyzed reactions.

| Coupling Reaction | Coupling Partner | Expected Site of Reaction | Expected Product |

| Suzuki Coupling | Phenylboronic acid | C4-I | 2-Bromo-6-chloro-4-phenylpyridine |

| Sonogashira Coupling | Phenylacetylene | C4-I | 2-Bromo-6-chloro-4-(phenylethynyl)pyridine |

| Buchwald-Hartwig Amination | Aniline | C4-I | N-(2-Bromo-6-chloropyridin-4-yl)aniline |

| Heck Coupling | Styrene | C4-I | 2-Bromo-6-chloro-4-styrylpyridine |

By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to achieve selective coupling at the C-I bond, leaving the C-Br and C-Cl bonds intact for subsequent transformations. This stepwise functionalization makes this compound a versatile building block in the synthesis of complex polysubstituted pyridines.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. In the case of this compound, this reaction provides a powerful tool for the selective introduction of aryl and heteroaryl moieties.

The chemoselectivity of the Suzuki-Miyaura coupling on this compound is primarily governed by the differing reactivities of the carbon-halogen bonds. The established order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. rsc.org This hierarchy is attributed to the bond dissociation energies of the C-X bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst.

Consequently, the Suzuki-Miyaura reaction on this compound is expected to proceed with high regioselectivity at the C4 position, where the iodo group is located. This allows for the stepwise functionalization of the pyridine ring, with the C-I bond reacting preferentially under milder conditions, leaving the C-Br and C-Cl bonds intact for subsequent transformations. By carefully controlling the reaction conditions, it is possible to achieve selective mono-arylation at the C4 position. Further reaction at the C2 (bromo) and then the C6 (chloro) positions would require progressively more forcing conditions.

Table 1: General Reactivity Trend of Halogens in Suzuki-Miyaura Coupling

| Position | Halogen | Relative Reactivity |

| C4 | Iodine | Highest |

| C2 | Bromine | Intermediate |

| C6 | Chlorine | Lowest |

This table illustrates the generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions.

A variety of palladium catalyst systems can be employed for the Suzuki-Miyaura coupling of this compound. The choice of catalyst and ligand is crucial for achieving high yields and selectivity.

Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). mdpi.com The active Pd(0) catalyst is generated in situ from the Pd(II) precatalyst.

The choice of ligand is critical in tuning the reactivity and stability of the palladium catalyst. Phosphine (B1218219) ligands are widely used, with their steric and electronic properties influencing the efficiency of the catalytic cycle. For the coupling of heteroaryl halides, electron-rich and bulky phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps.

Table 2: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Halopyridines

| Catalyst | Ligand | Base | Solvent |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/Water |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF |

This table presents typical catalyst systems used for Suzuki-Miyaura couplings of various halopyridines. The optimal system for this compound would need to be determined empirically, but these provide a good starting point.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

For this compound, the Sonogashira coupling provides a direct route to the synthesis of 4-alkynyl-2-bromo-6-chloropyridines. Consistent with other palladium-catalyzed cross-coupling reactions, the reaction is expected to occur selectively at the most reactive C-I bond. This chemoselectivity allows for the introduction of an alkyne moiety at the C4 position while preserving the bromo and chloro substituents for further synthetic manipulations.

Typical conditions for the Sonogashira coupling involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which also often serves as the solvent.

Table 3: Typical Reaction Conditions for Sonogashira Coupling of Aryl Halides

| Catalyst | Co-catalyst | Base | Solvent |

| Pd(PPh₃)₄ | CuI | Et₃N | THF or DMF |

| PdCl₂(PPh₃)₂ | CuI | DIPA | Toluene |

This table outlines common conditions for Sonogashira coupling reactions. The reaction with this compound would likely proceed under similar conditions to afford the C4-alkynylated product.

Heck Coupling for Alkenylation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.org This reaction is a valuable tool for the synthesis of substituted alkenes.

In the context of this compound, the Heck reaction would enable the introduction of an alkenyl group, again with high regioselectivity at the C4 position due to the lability of the C-I bond. There is literature precedent for the Heck coupling of bromo-chloro-iodopyridines, supporting the feasibility of this transformation. rsc.org

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂, a phosphine ligand, and a base. The choice of base, often an amine like triethylamine or a weaker inorganic base like sodium or potassium carbonate, is important for neutralizing the hydrogen halide generated during the reaction.

Table 4: General Conditions for Heck Coupling of Aryl Halides

| Catalyst | Ligand | Base | Solvent |

| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF or Acetonitrile |

| PdCl₂ | PPh₃ | K₂CO₃ | DMA |

This table provides examples of conditions that are often successful for Heck reactions involving aryl halides.

Buchwald-Hartwig Amination and Related C-N Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. researchgate.net This reaction has become a widely used method for the synthesis of arylamines.

For this compound, the Buchwald-Hartwig amination would allow for the selective introduction of a wide range of primary and secondary amines. The reactivity order of the halogens (I > Br > Cl) dictates that the amination will occur preferentially at the C4-iodo position. Selective amination at the C2-bromo position would likely require more forcing conditions after the C4 position has reacted. nih.gov

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, ligand, and base. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are generally required to facilitate the catalytic cycle. Strong bases, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), are typically necessary.

Table 5: Common Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides

| Palladium Precatalyst | Ligand | Base | Solvent |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane |

This table lists catalyst systems frequently employed in Buchwald-Hartwig amination reactions.

Stille Coupling and other Organometallic Reactions

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that involves the reaction of an organostannane with an organic halide. libretexts.orgwikipedia.orgthermofisher.compsu.edu Although less commonly used now due to the toxicity of organotin compounds, it remains a powerful tool for the formation of carbon-carbon bonds, particularly when other methods fail.

While specific examples of the Stille coupling with this compound are not readily found in the surveyed literature, the principles of chemoselectivity would still apply. The reaction would be expected to proceed at the C-I bond with high selectivity under appropriate conditions. A variety of organostannanes, including vinyl-, aryl-, and alkynylstannanes, could potentially be used as coupling partners.

Other organometallic cross-coupling reactions, such as the Negishi (organozinc), Hiyama (organosilane), and Kumada (organomagnesium) couplings, could also be envisioned for the functionalization of this compound. In each case, the differential reactivity of the three halogen atoms would be the determining factor for the regiochemical outcome of the reaction, with the C-I bond being the most reactive site.

Other Selective Functionalization Reactions

Beyond the more common cross-coupling reactions, the unique electronic and steric landscape of this compound allows for a range of other selective functionalization reactions. These methods exploit the distinct properties of the iodine, bromine, and chlorine substituents to achieve site-specific transformations.

Metalation and Trapping with Electrophiles

Halogen-metal exchange is a powerful tool for the functionalization of aryl and heteroaryl halides. In the case of this compound, the higher reactivity of the carbon-iodine bond towards organolithium reagents allows for selective metalation at the C-4 position. This reaction is typically performed at low temperatures to prevent side reactions. The resulting 4-pyridyllithium species is a potent nucleophile that can be trapped with a variety of electrophiles to introduce new functional groups at this position.

The general order of reactivity for halogen-metal exchange is I > Br > Cl, which forms the basis for the regioselectivity observed in these reactions. wikipedia.org The exchange is a kinetically controlled process, influenced by the stability of the resulting carbanionic intermediate. wikipedia.org

While specific studies on this compound are not extensively documented in readily available literature, the principles of halogen-metal exchange on polyhalogenated pyridines are well-established. For instance, related bromo- and iodo-substituted heterocycles readily undergo selective lithium-halogen exchange at the most labile C-X bond. nih.govtcnj.edu

Table 1: Illustrative Examples of Metalation and Trapping of Halogenated Pyridines

| Starting Material | Reagents | Electrophile | Product | Comments |

| Aryl Iodide | n-BuLi or t-BuLi | Aldehyde | Aryl alcohol | General reaction, applicable to 4-iodopyridines. |

| Aryl Bromide | i-PrMgCl | Ketone | Tertiary alcohol | Grignard reagents offer alternative reactivity. |

| 2-Bromopyridine (B144113) | LDA | CO2 | Pyridine-2-carboxylic acid | Directed metalation can also be a viable strategy. |

This table presents generalized reactions based on established principles of halogen-metal exchange and directed metalation, as specific data for this compound is not widely published.

Phosphinylation of Haloheteroaryl Systems

The introduction of phosphorus-containing moieties onto heterocyclic scaffolds is of significant interest due to the unique properties these groups impart, including applications in catalysis and medicinal chemistry. The phosphinylation of haloheteroaryl systems can be achieved through various methods, including transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.

Theoretical studies on the phosphination of pyridine indicate that the reaction can proceed via activation of the pyridine ring followed by nucleophilic attack of a phosphine species. nih.gov The regioselectivity of such reactions is influenced by both electronic and steric factors. nih.gov While direct phosphinylation of this compound is not explicitly detailed in the literature, methods for the phosphonylation of the pyridine ring using reagents like trialkyl phosphites have been developed. nih.gov

Table 2: Potential Phosphinylation Reactions of Halogenated Pyridines

| Starting Material | Reagents | Product | Reaction Type |

| 2-Halopyridine | P(O)H compound, Pd catalyst | 2-Phosphonylpyridine | Palladium-catalyzed cross-coupling |

| Activated Pyridine | PPh3 | 4-Triphenylphosphoniumpyridine salt | Nucleophilic Aromatic Substitution |

This table illustrates potential pathways for phosphinylation based on known methodologies for pyridine functionalization.

Radical Reactions and their Application

Radical substitution reactions provide an alternative strategy for the functionalization of heterocyclic systems. These reactions typically involve the generation of a radical species that can then react with the heteroaromatic ring. The process generally consists of three stages: initiation, propagation, and termination.

While radical reactions on alkanes are well-documented, their application to specific polyhalogenated pyridines like this compound is less common in the literature. However, general principles suggest that under the right conditions, a radical could be generated at one of the carbon positions, which could then be trapped. The relative bond dissociation energies of the C-I, C-Br, and C-Cl bonds would likely play a crucial role in determining the site of radical formation.

Regioselectivity and Chemoselectivity in Multi-Halogenated Pyridines

The presence of three different halogen atoms on the pyridine ring of this compound makes the study of regioselectivity and chemoselectivity in its functionalization reactions particularly important.

Electronic and Steric Factors Influencing Reactivity

The reactivity of the different halogenated positions in this compound is governed by a combination of electronic and steric effects.

Electronic Factors: The electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the inductive effects of the halogen atoms, creates a complex electronic landscape. The C-4 position is generally the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the nitrogen and the halogens at C-2 and C-6. The C-I bond is the most polarized and the iodine atom is the best leaving group among the halogens, making the C-4 position susceptible to nucleophilic aromatic substitution and the most likely site for initial metal-halogen exchange.

Steric Factors: The chlorine and bromine atoms at the C-2 and C-6 positions, flanking the nitrogen atom, exert significant steric hindrance. This can influence the approach of bulky reagents and may direct reactions towards the less hindered C-4 position.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 6 Chloro 4 Iodopyridine and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. For polysubstituted aromatic systems like 2-bromo-6-chloro-4-iodopyridine, both ¹H and ¹³C NMR provide critical information regarding the substitution pattern and electronic environment of the pyridine (B92270) ring.

The relative positions of the bromine, chlorine, and iodine atoms on the pyridine ring can be definitively established using NMR. The ¹H NMR spectrum of this compound is expected to show two signals for the two protons on the pyridine ring. The chemical shifts of these protons are influenced by the electronegativity and anisotropic effects of the adjacent halogen substituents. The proton at the C3 position would be a doublet, coupled to the proton at the C5 position, and vice-versa. The magnitude of the coupling constant would be indicative of a meta-relationship.

The ¹³C NMR spectrum is also highly informative. The carbon atoms directly bonded to the halogens will exhibit characteristic chemical shifts influenced by the heavy atom effect, particularly for iodine. The signals for the protonated carbons can be unambiguously assigned using techniques like Heteronuclear Single Quantum Coherence (HSQC).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on additive models and data from similar halogenated pyridines.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.8 - 8.2 | 125 - 130 |

| H-5 | 7.6 - 8.0 | 128 - 133 |

| C-2 | - | 145 - 150 |

| C-4 | - | 95 - 105 |

| C-6 | - | 150 - 155 |

For derivatives of this compound, particularly those with flexible substituents, NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed for conformational analysis. NOESY experiments reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the substituents relative to the pyridine ring.

Furthermore, the study of complexation of these derivatives with other molecules can be monitored by NMR. Changes in the chemical shifts of the pyridine protons upon binding can indicate the site of interaction and provide information about the conformation of the derivative in the bound state. nih.gov

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography provides definitive proof of the molecular structure in the solid state, including precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

While a specific crystal structure for this compound has not been reported in the reviewed literature, the expected geometric parameters can be inferred from crystal structures of other halogenated pyridines. researchgate.netnsf.gov The pyridine ring is expected to be planar, with some minor deviations due to the steric bulk of the halogen substituents.

The C-halogen bond lengths will follow the trend C-Cl < C-Br < C-I, reflecting the increasing atomic radii of the halogens. The bond angles within the pyridine ring may show slight distortions from the ideal geometry of an unsubstituted pyridine ring to accommodate the bulky halogen atoms.

Table 2: Expected Bond Lengths and Angles for this compound Values are based on typical data from related halogenated pyridine crystal structures.

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| C-Cl | 1.70 - 1.75 | C-C-C | 118 - 122 |

| C-Br | 1.85 - 1.90 | C-C-N | 117 - 123 |

| C-I | 2.05 - 2.15 | C-N-C | 115 - 119 |

| C-C | 1.37 - 1.40 | ||

| C-N | 1.33 - 1.35 |

The crystal packing of this compound is expected to be governed by a combination of intermolecular interactions, including halogen bonding and π-π stacking. ias.ac.inrsc.org Halogen bonds, which are non-covalent interactions between an electrophilic region on a halogen atom and a nucleophilic site, are particularly significant for this molecule. nih.govacs.orgmdpi.com

Given the presence of three different halogens and a nitrogen atom, a variety of halogen bonds are possible, such as I···N, Br···N, and Cl···N, which could lead to the formation of complex supramolecular architectures. mdpi.comrsc.org The iodine atom, being the most polarizable, is expected to be the strongest halogen bond donor. mdpi.com Additionally, π-π stacking interactions between the pyridine rings may further stabilize the crystal lattice. researchgate.net The interplay of these interactions will determine the final crystal packing arrangement. mdpi.com

Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion of this compound, allowing for the unambiguous confirmation of its elemental formula (C₅H₂BrClIN). nih.govnih.govroutledge.com The presence of bromine and chlorine, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), will result in a distinctive isotopic pattern for the molecular ion peak, which is a key signature for compounds containing these elements. libretexts.org

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. libretexts.orgresearchgate.net The most likely initial fragmentation steps would involve the cleavage of the carbon-halogen bonds, with the loss of an iodine atom being a probable pathway due to the relative weakness of the C-I bond. sapub.org Subsequent fragmentation could involve the loss of bromine or chlorine atoms, or cleavage of the pyridine ring itself. nih.gov

Table 3: Predicted High-Resolution Mass and Major Fragments for this compound

| Species | Formula | Calculated m/z (Monoisotopic) |

| [M]⁺ | C₅H₂⁷⁹Br³⁵ClN | 316.8179 |

| [M-I]⁺ | C₅H₂⁷⁹Br³⁵ClN | 190.9169 |

| [M-Br]⁺ | C₅H₂³⁵ClIN | 237.8884 |

| [M-Cl]⁺ | C₅H₂⁷⁹BrIN | 281.8489 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Pyridine Ring Vibrations:

The vibrational spectrum of the pyridine ring is complex, featuring a series of characteristic stretching and bending modes.

C-H Stretching: The aromatic C-H stretching vibrations in heteroaromatic compounds typically appear in the region of 3100-3000 cm⁻¹. elixirpublishers.com For this compound, the two adjacent C-H bonds are expected to exhibit weak to medium intensity bands in this region.

C-N and C-C Ring Stretching: The stretching vibrations of the C-N and C-C bonds within the pyridine ring are often coupled and give rise to a series of bands in the 1600-1400 cm⁻¹ region. elixirpublishers.com In substituted pyridines, the positions and intensities of these bands are sensitive to the nature and position of the substituents. For instance, in a related compound, C-C stretching vibrations have been assigned in the FT-IR spectrum at 1595, 1561, 1480, and 1350 cm⁻¹. elixirpublishers.com The C=N ring stretching vibration is also anticipated in this range, often observed around 1600-1500 cm⁻¹. elixirpublishers.com

Ring Breathing Mode: A characteristic and often intense band in the Raman spectra of pyridines is the ring breathing mode, which involves a symmetric expansion and contraction of the entire ring. This vibration is typically observed around 1000 cm⁻¹.

In-plane and Out-of-plane Bending: The C-H in-plane and out-of-plane bending vibrations, as well as ring deformation modes, occur at lower frequencies, typically below 1200 cm⁻¹. These vibrations are also influenced by the substitution pattern and contribute to the unique fingerprint of the molecule.

Carbon-Halogen Vibrations:

The vibrations involving the carbon-halogen bonds are highly dependent on the mass of the halogen atom. As we move down the halogen group from chlorine to bromine to iodine, the vibrational frequencies of the C-X (X = Cl, Br, I) stretching and bending modes decrease due to the increasing mass of the halogen.

C-Cl Stretching: The C-Cl stretching vibration in chloropyridines is typically found in the range of 850-550 cm⁻¹. elixirpublishers.com In a similar molecule, C-Cl stretching has been assigned to bands at 754 and 741 cm⁻¹ in the IR spectrum. elixirpublishers.com

C-Br Stretching: The C-Br stretching vibration is expected to appear at a lower frequency than the C-Cl stretch, generally in the 650-500 cm⁻¹ region.

C-I Stretching: Due to the large mass of the iodine atom, the C-I stretching vibration is expected at the lowest frequency among the carbon-halogen stretches, typically in the 500-400 cm⁻¹ range.

The combination of these vibrational modes provides a rich and detailed spectrum that is highly characteristic of this compound. The precise frequencies and intensities of the observed bands in both IR and Raman spectra are sensitive to the electronic and steric effects of the three different halogen substituents, making vibrational spectroscopy an invaluable tool for its structural elucidation.

Expected Vibrational Frequencies for this compound

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from related substituted pyridines.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| C-H Stretching | 3100 - 3000 | Weak to Medium |

| C-N/C-C Ring Stretching | 1600 - 1400 | Medium to Strong |

| Ring Breathing (Raman) | ~1000 | Strong |

| C-H In-plane Bending | 1200 - 1000 | Medium |

| C-H Out-of-plane Bending | 900 - 700 | Medium to Strong |

| C-Cl Stretching | 850 - 550 | Medium to Strong |

| C-Br Stretching | 650 - 500 | Medium to Strong |

| C-I Stretching | 500 - 400 | Medium to Strong |

This table can be manipulated by sorting the columns or searching for specific vibrational modes.

Theoretical and Computational Investigations of 2 Bromo 6 Chloro 4 Iodopyridine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 2-Bromo-6-chloro-4-iodopyridine, such calculations would provide a deep understanding of its electronic nature, which is dictated by the interplay of the pyridine (B92270) ring and its three different halogen substituents.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. An analysis of this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals.

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For this compound, the distribution of the HOMO and LUMO across the pyridine ring and the halogen atoms would pinpoint the likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value Range | Significance |

| HOMO Energy | Data not available | Indicates electron-donating ability |

| LUMO Energy | Data not available | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Data not available | Relates to chemical reactivity and stability |

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from FMO analysis. Actual values would require specific computational studies.

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red typically indicates electron-rich, negative potential regions (likely sites for electrophilic attack), while blue represents electron-poor, positive potential regions (likely sites for nucleophilic attack).

For this compound, an ESP map would reveal the influence of the electronegative nitrogen atom and the halogen substituents on the electron density of the pyridine ring. It would be expected that the nitrogen atom would create a region of negative potential, while the carbon atoms bonded to the halogens would exhibit varying degrees of positive potential, influenced by the relative electronegativities and polarizabilities of bromine, chlorine, and iodine.

Mechanistic Studies using Computational Chemistry

Computational chemistry provides powerful methodologies to elucidate reaction mechanisms, predict the outcomes of reactions, and understand the factors controlling chemical selectivity. For a polysubstituted pyridine like this compound, these studies would be invaluable for synthetic chemists.

Transition State Characterization for Reaction Pathways

Any chemical reaction proceeds through a high-energy transition state. Characterizing the geometry and energy of these transition states is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate. For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, computational methods could identify the structures of the transition states. This would involve locating the saddle point on the potential energy surface corresponding to the reaction pathway.

Prediction of Regio- and Chemoselectivity

In a molecule with multiple reactive sites like this compound, predicting the regioselectivity (which position reacts) and chemoselectivity (which functional group reacts) is a significant challenge. The three different halogen atoms (Br, Cl, I) at positions 2, 6, and 4 respectively, offer multiple sites for substitution.

Computational studies could predict the most likely site of reaction by comparing the activation energies for nucleophilic attack at each position. The relative lability of the C-Br, C-Cl, and C-I bonds in various reaction conditions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions) could be systematically investigated. These predictions are vital for designing selective synthetic routes to complex molecules.

Energy Profiles of Substitution and Coupling Reactions

A complete energy profile for a reaction maps the energy of the system as it proceeds from reactants to products, passing through any intermediates and transition states. By calculating the energies of all stationary points along the reaction coordinate, a detailed understanding of the reaction's feasibility and kinetics can be obtained.

For this compound, constructing energy profiles for key substitution and coupling reactions would provide quantitative insights into their mechanisms. This would allow for a comparison of different reaction pathways and help in optimizing reaction conditions to favor the desired product.

No Published Spectroscopic Investigations Found for this compound

Despite a comprehensive search of scientific literature, no specific theoretical or experimental studies detailing the spectroscopic parameters of the chemical compound this compound were identified.

Efforts to locate research focused on the prediction and experimental validation of its nuclear magnetic resonance (NMR) spectra, vibrational frequencies (FT-IR and Raman), or UV-Visible absorption characteristics have been unsuccessful.

While computational and experimental spectroscopic data are available for structurally related compounds—such as other halogenated pyridines and purines—this information is not directly applicable to this compound. The unique substitution pattern of bromine, chlorine, and iodine atoms on the pyridine ring is expected to produce distinct spectroscopic signatures.

Theoretical and computational chemistry, often employing methods like Density Functional Theory (DFT), is a powerful tool for predicting spectroscopic parameters. Such studies provide valuable insights into molecular structure and properties. For many similar halogenated aromatic compounds, researchers have successfully calculated parameters like ¹³C and ¹H NMR chemical shifts, vibrational modes, and electronic transitions, which are then compared with experimental data for validation. However, no such computational models or their comparisons with laboratory-measured spectra have been published for this compound.

Consequently, the generation of an article detailing the theoretical and computational investigations of this specific compound, as per the requested outline, is not possible due to the absence of foundational research data. The scientific community has yet to publish dedicated studies on the spectroscopic properties of this compound.

Synthetic Applications and Derivatization Strategies of 2 Bromo 6 Chloro 4 Iodopyridine

Role as a Versatile Synthetic Building Block in Organic Synthesis

2-Bromo-6-chloro-4-iodopyridine is a trifunctionalized pyridine (B92270) derivative that offers chemists a powerful tool for creating diverse molecular structures. Its utility stems from the differential reactivity of its three halogen atoms (iodine, bromine, and chlorine) in various cross-coupling reactions. This allows for sequential and site-selective introduction of different substituents onto the pyridine core.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This predictable reactivity hierarchy is fundamental to the synthetic utility of this compound, enabling chemists to perform stepwise functionalization. For instance, the iodine at the C4 position is the most reactive site, readily undergoing reactions like Suzuki, Sonogashira, or Heck coupling while leaving the bromo and chloro groups intact. Subsequently, the bromo group at the C2 position can be targeted under more forcing reaction conditions, followed by the less reactive chloro group at the C6 position. This stepwise approach provides a high degree of control over the final structure of the polysubstituted pyridine.

This controlled, sequential functionalization makes this compound a sought-after intermediate in the synthesis of complex organic molecules. It is particularly valuable in the construction of substituted biaryl compounds and other elaborate structures that are of interest in materials science and pharmaceutical development. The ability to introduce different functional groups at specific positions on the pyridine ring is a key advantage for creating libraries of compounds with diverse properties.

Scaffold for Complex Heterocyclic Molecule Synthesis

The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of more complex heterocyclic structures. Its ability to undergo selective transformations is exploited in the construction of both polysubstituted pyridines and fused pyridine-containing heterocycles.

The synthesis of polysubstituted pyridines is a significant area of research due to the prevalence of this motif in pharmaceuticals, agrochemicals, and functional materials. This compound provides a reliable platform for creating precisely substituted pyridine derivatives through sequential cross-coupling reactions.

The process typically begins with a palladium-catalyzed reaction at the most reactive C4-iodine bond. For example, a Suzuki-Miyaura coupling with an arylboronic acid can introduce an aryl group at the 4-position. The resulting 2-bromo-6-chloro-4-arylpyridine can then undergo a second cross-coupling reaction at the C2-bromine position with a different coupling partner. Finally, the C6-chlorine can be substituted, often through a nucleophilic aromatic substitution or a more challenging cross-coupling reaction, to complete the synthesis of a fully substituted pyridine.

This stepwise approach allows for the introduction of up to three different substituents with high regioselectivity, which is often difficult to achieve through other synthetic routes. The following table illustrates the potential for sequential functionalization:

| Reaction Step | Position | Coupling Partner | Potential Product |

| 1 | C4 (Iodo) | Arylboronic Acid | 2-Bromo-6-chloro-4-arylpyridine |

| 2 | C2 (Bromo) | Alkyne | 2-Alkynyl-6-chloro-4-arylpyridine |

| 3 | C6 (Chloro) | Amine | 2-Alkynyl-4-aryl-6-aminopyridine |

This strategic, multi-step functionalization highlights the value of this compound in generating molecular diversity from a single starting material.

Beyond the synthesis of substituted pyridines, this compound is a precursor for a variety of fused heterocyclic systems. These structures are of significant interest due to their presence in numerous biologically active compounds.

Imidazopyridines: The imidazopyridine scaffold is a key component of many pharmaceutical agents. rsc.org The synthesis of these compounds often involves the reaction of a 2-aminopyridine (B139424) derivative with a suitable coupling partner. While not a direct precursor, this compound can be converted to the necessary 2-aminopyridine intermediate through a nucleophilic substitution of the bromo or chloro group, followed by further cyclization reactions to form the fused imidazole (B134444) ring. The remaining halogen at the 4-position can then be used for further diversification.

Thienopyridines: Thienopyridines, which feature a thiophene (B33073) ring fused to a pyridine ring, are another important class of heterocycles with applications in medicinal chemistry. The synthesis of thienopyridines can be achieved from appropriately substituted halopyridines. For instance, a common strategy involves the palladium-catalyzed coupling of a halopyridine with a terminal alkyne, followed by treatment with a sulfur source like sodium hydrosulfide (B80085) to construct the thiophene ring. researchgate.netabertay.ac.uk The presence of multiple halogens on this compound allows for the initial formation of a thienopyridine core, with the remaining halogens serving as handles for subsequent functionalization.

Precursors for Drug-Like Molecule Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. The ability to precisely control the substitution pattern of the pyridine ring is crucial for optimizing the pharmacological properties of a drug candidate. This compound serves as an excellent starting point for the synthesis of novel, drug-like molecules.

In drug discovery, lead optimization is a critical phase where a promising compound (a "lead") is chemically modified to improve its efficacy, selectivity, and pharmacokinetic properties. The site-selective reactivity of this compound makes it an ideal tool for this purpose.

By using this versatile building block, medicinal chemists can rapidly generate a library of analogues of a lead compound. For example, if a lead compound contains a 2,4,6-trisubstituted pyridine core, this compound can be used to systematically vary each of the three substituents. This allows for a thorough exploration of the structure-activity relationship (SAR), providing valuable insights into how different functional groups at each position affect the biological activity of the molecule. This approach has been used in the synthesis of C-nucleosides, which are analogues of naturally occurring nucleosides with potential therapeutic applications. rsc.org

Chemical biology probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to study their function in a cellular context. These probes often require specific functional groups for detection (e.g., a fluorophore or an affinity tag) and a reactive group for covalent modification of the target.

This compound can be used to construct such probes. The sequential reactivity of the halogens allows for the introduction of a pharmacophore that binds to the target of interest, as well as a reporter group or a reactive "warhead." For example, the iodo group could be used to attach the molecule to a larger scaffold, the bromo group could be functionalized to enhance binding affinity, and the chloro group could be replaced with a fluorescent tag or a photo-crosslinking group. This modular approach to probe design is highly advantageous for developing new tools to investigate complex biological systems.

Application in Agrochemical Research and Development (as synthetic intermediates)

Halogenated pyridines are fundamental structural motifs in a vast array of modern agrochemicals, including herbicides, fungicides, and insecticides. nih.govresearchgate.net These compounds serve as crucial synthetic intermediates, with the pyridine core providing a stable scaffold and the halogen substituents acting as versatile handles for molecular elaboration. nih.gov While specific, commercialized agrochemicals directly derived from this compound are not prominently documented in publicly available research, the potential of this intermediate is significant due to its polyhalogenated nature.

The presence of iodo, bromo, and chloro groups allows for a programmed, stepwise introduction of different functionalities. This is a key strategy in the discovery of new active ingredients, where chemists can systematically modify a lead compound to optimize efficacy, selectivity, and environmental profile. researchgate.net For instance, one halogen can be replaced with an active toxophore via a Suzuki or Sonogashira coupling, while another halogen site can be used to attach a group that modifies the molecule's solubility or metabolic stability.

The table below illustrates the importance of the substituted pyridine core in several well-known agrochemicals, highlighting the types of structures that could potentially be accessed starting from versatile intermediates like this compound.

Table 1: Examples of Commercially Significant Pyridine-Based Agrochemicals

| Agrochemical | Class | Key Pyridine Intermediate Type | Application |

|---|---|---|---|

| Clopyralid | Herbicide | Chlorinated Picolinic Acid | Control of broadleaf weeds |

| Fluazifop-butyl | Herbicide | Trifluoromethyl-chloropyridine | Post-emergence grass control |

| Picoxystrobin | Fungicide | Trifluoromethyl-pyridinyloxymethylene | Broad-spectrum fungal disease control |

| Nitenpyram | Insecticide | Chloropyridylmethylamine | Systemic control of sucking insects |

| Boscalid | Fungicide | Chloro-biphenyl-aminopyridine | Control of a wide range of fungal pathogens |

This table showcases representative agrochemicals to illustrate the importance of the pyridine scaffold. The intermediates listed are not directly synthesized from this compound but represent the class of building blocks used in the industry.

Development of Ligands for Catalysis and Coordination Chemistry

The pyridine ring is a cornerstone of coordination chemistry, widely used in the design of ligands for transition metal catalysts. jscimedcentral.comnih.gov The ability to precisely control the electronic and steric environment around a metal center is paramount for achieving high catalytic activity and selectivity. acs.org this compound is an exceptional precursor for crafting sophisticated ligands due to the predictable, hierarchical reactivity of its three halogen substituents.

The distinct energy of the C-I, C-Br, and C-Cl bonds allows for regioselective functionalization through palladium- or copper-catalyzed cross-coupling reactions. The C-I bond is the most reactive and can be selectively targeted under mild conditions, leaving the C-Br and C-Cl bonds intact for subsequent transformations. This stepwise approach enables the synthesis of non-symmetrical, multidentate ligands that would be difficult to access through other methods. For example, a phosphine (B1218219) group could be introduced at the 4-position, followed by an aryl or another heterocyclic group at the 2-position, creating a novel P,N-type bidentate ligand. Such tailored ligands are highly sought after for applications in asymmetric catalysis and for stabilizing unique metal complexes. scispace.com

The table below outlines potential selective cross-coupling reactions that can be performed on the this compound scaffold.

Table 2: Regioselective Functionalization Potential of this compound

| Position (Reactivity) | Halogen | Potential Cross-Coupling Reaction | Reagent Type | Potential Functionality Introduced |

|---|---|---|---|---|

| C4 (High) | Iodine | Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Aromatic/heterocyclic groups |

| Sonogashira | Terminal alkyne | Alkynyl groups for extended conjugation | ||

| Heck | Alkene | Vinylic groups | ||

| Buchwald-Hartwig | Amine, Amide | Nitrogen-based donors | ||

| C2 (Medium) | Bromine | Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Aromatic/heterocyclic groups |

| Buchwald-Hartwig | Phosphine | Phosphine donors (e.g., PPh₂) | ||

| Stille | Organostannane | Various organic groups | ||

| C6 (Low) | Chlorine | Suzuki-Miyaura (Forced) | Aryl/heteroaryl boronic acid | Aromatic/heterocyclic groups |

This table represents a theoretical reaction scheme based on established principles of halide reactivity in cross-coupling reactions.

Formation of Advanced Materials Precursors (e.g., conducting polymers)

Conducting polymers are a class of organic materials that possess electrical conductivity and other unique electronic properties. iarjset.comresearchgate.net Their backbones consist of conjugated π-systems, and their synthesis often involves the polymerization of aromatic or heterocyclic monomers. ijopaar.com Key synthetic methods include oxidative and electrochemical polymerization. nih.gov

This compound serves as a potent trifunctional monomer precursor for the construction of advanced materials such as conjugated polymers, metal-organic frameworks (MOFs), and liquid crystals. The ability to undergo sequential cross-coupling reactions at its three distinct reactive sites allows it to act as a linear chain extender or a branching point, enabling the creation of complex, two- or three-dimensional macromolecular architectures.

For example, a Yamamoto or Suzuki polycondensation reaction could be employed to polymerize derivatives of this molecule. By selectively reacting the iodo and bromo positions, one could form linear polypyridine chains. Subsequent reaction at the less reactive chloro position could then be used to cross-link these chains, forming a robust network material. The incorporation of the electron-deficient pyridine ring into a polymer backbone can significantly influence the material's electronic properties, making it a candidate for applications in organic light-emitting diodes (OLEDs), sensors, or photovoltaic devices. nih.gov

Table 3: Potential Polymerization Strategies for Advanced Materials